2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride
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Overview
Description
2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F2O2S. It is a member of the sulfonyl fluoride family, which has gained significant attention in recent years due to its versatile applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mechanism of Action
have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are often used as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙). This method is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often include the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides generally focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, AISF, and various nucleophiles. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings .
Major Products
The major products formed from these reactions are typically functionalized sulfonyl fluorides, which can be further utilized in various synthetic applications .
Scientific Research Applications
2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Drug Discovery: It is employed in the design and synthesis of potential therapeutic agents.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride include:
1-Bromoethene-1-sulfonyl fluoride (BESF): Another sulfonyl fluoride with similar reactivity and applications.
Vinyl fluorosulfates: These compounds undergo similar photocatalytic transformations to form aromatic β-keto sulfonyl fluorides.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)ethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUDAOXEBLXOM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093304-11-9 |
Source
|
Record name | (1E)-2-(4-fluorophenyl)ethene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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